N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide
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Overview
Description
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide is a complex organic compound with the molecular formula C21H14BrN3O2S. This compound is characterized by the presence of a benzoxazole ring, a bromobenzamide moiety, and a carbamothioyl group. It has a molecular weight of approximately 452.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzoxazole is then reacted with 4-isothiocyanatobenzamide to introduce the carbamothioyl group. Finally, the bromination of the benzamide moiety is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. These interactions contribute to the compound’s biological effects, such as anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide
- **N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide
- **N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide
Uniqueness
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide is unique due to the presence of the bromine atom in the benzamide moiety, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the benzoxazole ring and the carbamothioyl group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2S/c22-16-6-2-1-5-15(16)19(26)25-21(28)23-14-11-9-13(10-12-14)20-24-17-7-3-4-8-18(17)27-20/h1-12H,(H2,23,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHOPXCMBUHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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